molecular formula C20H28O3 B12411626 12|A-Hydroxygrandiflorenic acid

12|A-Hydroxygrandiflorenic acid

Cat. No.: B12411626
M. Wt: 316.4 g/mol
InChI Key: YKLRBAUBANVECM-ITWPWFMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12α-Hydroxygrandiflorenic acid can be achieved through the biotransformation of grandiflorenic acid using the permeabilized fungus Fusarium graminearum. The biotransformed product is isolated by column chromatography and its structure is determined by mass spectrum and nuclear magnetic resonance analysis .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of 12α-Hydroxygrandiflorenic acid. Most of the compound is obtained through extraction from natural sources, specifically from the plant Wedelia chinensis .

Chemical Reactions Analysis

Types of Reactions: 12α-Hydroxygrandiflorenic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 12α position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Mechanism of Action

The exact mechanism of action of 12α-Hydroxygrandiflorenic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities .

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,4S,5R,9R,12S,13S)-12-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid

InChI

InChI=1S/C20H28O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13-15,21H,1,4-8,10-11H2,2-3H3,(H,22,23)/t13-,14-,15-,18+,19+,20+/m0/s1

InChI Key

YKLRBAUBANVECM-ITWPWFMSSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=C[C@@H]([C@@H](C3)C(=C)C4)O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)O)(C)C(=O)O

Origin of Product

United States

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